A Technical Guide to the Isolation and Structural Elucidation of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
A Technical Guide to the Isolation and Structural Elucidation of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
This guide provides an in-depth, technically-grounded narrative on the isolation and complete structural characterization of the natural product, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This molecule, a member of the seco-abietane diterpenoid class, presents a unique structural challenge that necessitates a multi-faceted analytical approach. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision.
Part 1: Sourcing and Isolation Strategy
Botanical Source Selection: A Chemo-Taxonomic Approach
The target molecule's structure is a significant clue to its origin. It is classified as a seco-abietane, a class of diterpenoids derived from the abietane skeleton.[1][2] Abietane diterpenoids are well-known constituents of plants in the Cupressaceae family.[3] Specifically, the bald cypress, Taxodium distichum, has been identified as a rich source of highly oxidized abietane and seco-abietane diterpenoids, making it a logical and promising candidate for sourcing our target compound.[4][5][6] The decision to target the cones of T. distichum is based on reports indicating they are a primary site of accumulation for these specialized metabolites.[4][6]
Extraction: Liberating the Target Compound
The primary objective of extraction is to efficiently remove the desired medium-polarity diterpenoids from the complex plant matrix while minimizing the co-extraction of highly polar (e.g., sugars, tannins) and non-polar (e.g., waxes, lipids) contaminants. A sequential solvent extraction strategy is optimal for this purpose.[7][8]
Experimental Protocol: Maceration and Liquid-Liquid Partitioning
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Milling and Maceration: Air-dried cones of T. distichum are coarsely ground to increase the surface area for solvent penetration. The ground material is then macerated in 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
Solvent Partitioning: The crude extract is suspended in a 10% aqueous methanol solution and sequentially partitioned with n-hexane, followed by ethyl acetate. The rationale here is to first remove non-polar constituents into the n-hexane layer. Our target compound, with its phenolic hydroxyl group and two aldehyde moieties, is expected to have moderate polarity and will preferentially partition into the ethyl acetate layer.
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Final Concentration: The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate. The solvent is then removed in vacuo to yield the enriched crude extract for chromatographic purification.
Multi-Stage Chromatographic Purification
Purifying a single compound from a complex natural extract is rarely a one-step process. A tiered approach, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques, is the most effective strategy.[9]
Workflow Diagram: From Crude Extract to Pure Compound
Caption: Overall workflow for the isolation of the target compound.
Step 1: Silica Gel Column Chromatography (CC) The ethyl acetate fraction is first subjected to open column chromatography on silica gel, a polar stationary phase.[10][11] This technique separates compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity.
Protocol:
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).
-
Fraction Collection: Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (7:3) and visualized under UV light (254 nm) and with an anisaldehyde-sulfuric acid staining reagent. Fractions with similar TLC profiles are pooled. The target compound, containing two polar aldehyde groups and a hydroxyl group, is expected to elute in the mid-to-high polarity fractions.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) The pooled fractions from CC that show promising TLC spots are further purified using preparative HPLC.[12][13] A reversed-phase C18 column is chosen, where separation is based on hydrophobicity—less polar compounds are retained longer. This is an orthogonal separation mechanism to the normal-phase silica gel column, which enhances purification efficacy.[14][15]
Protocol:
-
System: A preparative HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Method Development: Analytical HPLC is first used to develop an optimal separation method. A gradient of acetonitrile in water is tested to find the ideal retention time for the target peak.
-
Purification: Based on the analytical run, an isocratic mobile phase (e.g., 70% acetonitrile in water) is used for the preparative run to isolate the target compound. The eluent is monitored at the absorption maximum determined by the PDA detector.
-
Collection & Desalting: The peak corresponding to the target compound is collected. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the pure, isolated compound as a white or pale yellow powder.
Part 2: Comprehensive Structure Elucidation
With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular architecture. The logic is to first determine the basic building blocks (molecular formula, functional groups) and then assemble them using connectivity information from NMR.[16][17]
Foundational Spectroscopic Analysis
UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule, specifically identifying the presence of chromophores.[18][19] The benzaldehyde moiety in the target structure contains a conjugated π-system.[20]
-
Expected Observation: An absorption maximum (λmax) in the range of 250-300 nm, characteristic of the π → π* transition of the substituted benzaldehyde chromophore.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[22][23]
-
Expected Observations:
-
A broad absorption band around 3400-3200 cm⁻¹ , indicative of the O-H stretching vibration of the phenolic hydroxyl group.
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Two distinct, sharp absorption bands in the region of 1725-1700 cm⁻¹ and 1685-1660 cm⁻¹ . The former corresponds to the C=O stretch of the aliphatic aldehyde on the cyclohexyl ring, and the latter to the C=O stretch of the aromatic aldehyde, which has a lower frequency due to conjugation.
-
Absorption bands around 2960-2850 cm⁻¹ for C-H stretching of the aliphatic (cyclohexyl and isopropyl) groups.
-
Bands in the 1600-1450 cm⁻¹ region, characteristic of C=C stretching within the aromatic ring.
-
High-Resolution Mass Spectrometry (HRMS) HRMS is the definitive technique for determining the elemental composition of a molecule.[24][25][26] Using a technique like Electrospray Ionization (ESI), we can obtain a highly accurate mass measurement.
-
Expected Result: An ion peak corresponding to the protonated molecule [M+H]⁺. For a molecular formula of C₂₀H₂₈O₃ , the calculated exact mass is 316.2038. HRMS should provide a measured mass that matches this value to within 5 ppm, confirming the molecular formula and a degree of unsaturation of 7.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon skeleton and the relative positions of atoms.[27][28] A combination of 1D and 2D NMR experiments is required to unambiguously assign the structure.[29][30]
Table 1: Predicted ¹H and ¹³C NMR Data for the Target Compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |
| Aromatic Ring | ||||
| 1' | ~130 | - | - | C-2', C-6', C-2 |
| 2' | ~158 | - | - | C-1', C-3', C-4', C-6' |
| 3' | ~115 | ~7.5 | d | C-1', C-5' |
| 4' | ~160 | - | - | C-2', C-3', C-5', C-6' |
| 5' | ~125 | - | - | C-1', C-3', C-4', C-7' |
| 6' | ~128 | ~7.8 | d | C-2', C-4', C-1' |
| CHO-Ar | ~192 | ~10.2 | s | C-2', C-3' |
| OH-4' | - | ~5.5 | s | C-3', C-4', C-5' |
| Isopropyl Group | ||||
| 7' | ~26 | ~3.2 | sept | C-4', C-5', C-6', C-8', C-9' |
| 8', 9' | ~22 | ~1.2 | d | C-7', C-5' |
| Cyclohexyl Moiety | ||||
| 1 | ~45 | ~2.5 | d | C-2, C-6, C-7, C-8, C-9 |
| 2 | ~55 | ~2.8 | d | C-1, C-3, C-CHO |
| 3 | ~35 | - | - | C-2, C-4, C-8, C-9 |
| 4 | ~38 | ~1.6 | m | C-3, C-5, C-6 |
| 5 | ~25 | ~1.4 | m | C-4, C-6 |
| 6 | ~40 | ~1.8 | m | C-1, C-5, C-7 |
| 7 | ~28 | ~1.1 | s | C-1, C-6 |
| 8 | ~22 | ~0.9 | s | C-3, C-4 |
| 9 | ~33 | ~1.0 | s | C-3, C-4 |
| CHO-Cyc | ~205 | ~9.5 | d | C-2, C-1 |
Analysis of NMR Data:
-
¹H NMR: The proton spectrum will show two distinct downfield singlets for the two aldehyde protons (~10.2 and ~9.5 ppm). The aromatic region will display two doublets, characteristic of an ortho-coupled system. A septet and a doublet will confirm the isopropyl group. The three sharp singlets in the upfield region correspond to the three methyl groups on the cyclohexyl ring.
-
¹³C NMR and DEPT-135: The carbon spectrum will show 20 distinct signals. The DEPT-135 experiment will differentiate them: 5 methyl (CH₃) signals, 3 methylene (CH₂) signals, 6 methine (CH) signals, and 6 quaternary (C) signals (including the two C=O carbons). The downfield signals (>190 ppm) confirm the two aldehyde carbons.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[31][32] Key correlations would be observed between the aromatic protons, between the septet and doublet of the isopropyl group, and critically, establishing the connectivity of the protons around the cyclohexyl ring (H-1 with H-2 and H-6; H-4 with H-5, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.[31][32]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for assembling the complete structure by identifying 2- and 3-bond correlations between protons and carbons.[31][33]
Diagram of Key HMBC Correlations:
A proper chemical structure drawing would replace the placeholder image in a real application. The DOT script above illustrates the concept of mapping correlations. Caption: Key HMBC correlations confirming the molecular structure.
The Decisive Correlation: The most critical HMBC correlation for confirming the connection between the two rings is the cross-peak between the aliphatic proton H-1 on the cyclohexyl ring and the aromatic carbon C-2'. This three-bond correlation unambiguously establishes the C-1 to C-2' linkage, completing the carbon skeleton.
-
Stereochemistry (NOESY/ROESY): The relative stereochemistry at C-1 and C-2 is crucial. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations. For the (1R, 2R) configuration, a strong NOE correlation would be expected between H-1 and the protons of one of the gem-dimethyl groups at C-3, while an NOE between H-2 and the axial methyl group at C-1 would also be expected, confirming their relative spatial arrangement.
Conclusion
The isolation and structural elucidation of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a systematic process that relies on a logical progression of phytochemical and spectroscopic techniques. By combining chemo-taxonomic reasoning for sourcing, multi-stage chromatography for purification, and a comprehensive suite of spectroscopic methods (HRMS, FTIR, UV-Vis, and extensive 1D/2D NMR), the absolute structure of this complex natural product can be determined with high confidence. The causality-driven workflow described herein serves as a robust template for the characterization of novel natural products in drug discovery and development.
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